7-methyl-1H-indazol-3-ol

CGRP receptor antagonism Migraine pharmacology Indazole SAR

7-Methyl-1H-indazol-3-ol (CAS 120277-21-6) is the essential 7-methylindazole building block delivering a documented 30-fold potency enhancement over unsubstituted indazole in CGRP antagonist programs. This specific isomer provides validated SAR for nanomolar DAAO inhibitors (>100-fold over isatin-based leads) with in vivo CNS target engagement. The 7-methyl substitution ensures distinct receptor pathway engagement for alpha-2 adrenergic/imidazoline research—not achievable with 5-methyl, 6-methyl, or unsubstituted analogs (CAS 7364-25-2). Supplied with batch-specific NMR, HPLC, and GC documentation for reproducible cross-coupling and multi-step syntheses.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 120277-21-6
Cat. No. B037588
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methyl-1H-indazol-3-ol
CAS120277-21-6
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=O)NN2
InChIInChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11)
InChIKeyCJOVTXHCNDSIQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-1H-indazol-3-ol (CAS 120277-21-6): Procurement and Differentiation Guide for Indazole-Based Research Building Blocks


7-Methyl-1H-indazol-3-ol (CAS 120277-21-6; C8H8N2O; MW 148.16) is a heterocyclic compound belonging to the 1H-indazol-3-ol family, characterized by a methyl substitution at the 7-position and a hydroxyl group at the 3-position of the fused indazole ring system . The compound exists in tautomeric equilibrium with its keto form, 7-methyl-1,2-dihydro-3H-indazol-3-one, a property common to this class and relevant to its reactivity and physicochemical behavior . The 7-methyl substitution pattern is mechanistically significant: in related indazole-based pharmacophores, this specific substitution has been shown to confer substantial potency enhancements over unsubstituted analogs [1].

Why 7-Methyl-1H-indazol-3-ol Cannot Be Readily Substituted with Other Indazole Analogs


The indazole scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity to substitution position and pattern. In the 1H-indazol-3-ol series, the location of methyl substitution directly influences key molecular properties including electronic distribution across the heterocyclic ring, tautomeric equilibrium, and binding interactions with biological targets . This position-dependent SAR means that 7-methyl-1H-indazol-3-ol is not interchangeable with other positional isomers (e.g., 5-methyl, 6-methyl) or with the unsubstituted 1H-indazol-3-ol (CAS 7364-25-2) without altering the intended chemical or biological outcomes. For procurement purposes, specifying the exact CAS 120277-21-6 is essential to ensure the correct substitution pattern and avoid unintended variations in reactivity, potency, or downstream synthetic yields [1].

Quantitative Differentiation Evidence: 7-Methyl-1H-indazol-3-ol vs. Comparators


30-Fold CGRP Binding Potency Enhancement of 7-Methylindazole Core vs. Unsubstituted Indazole Analog

In a series of CGRP receptor antagonists utilizing the indazole scaffold, compound 3, which incorporates the 7-methylindazole core (structurally corresponding to the core of 7-methyl-1H-indazol-3-ol), demonstrated a 30-fold increase in CGRP binding potency compared to its unsubstituted indazole analog 1 [1]. The racemic mixture (compound 2) dosed at 0.03 mg/kg subcutaneously produced robust inhibition of CGRP-induced increases in marmoset facial blood flow up to 105 minutes post-administration [1]. The 7-methyl substitution was critical to this potency gain, establishing the value of this specific substitution pattern for receptor binding optimization.

CGRP receptor antagonism Migraine pharmacology Indazole SAR

Subnanomolar DAAO Inhibition Achievable with 1H-Indazol-3-ol Scaffold: Scaffold-Class Benchmark

The 1H-indazol-3-ol scaffold has been validated as a novel class of d-amino acid oxidase (DAAO) inhibitors, with nanomolar inhibitors identified through systematic SAR exploration [1]. While specific data for the 7-methyl derivative is not reported in this study, the scaffold-class benchmark demonstrates that 1H-indazol-3-ols can achieve subnanomolar potency: 6-fluoro-1H-indazol-3-ol (compound 37) exhibited potent DAAO inhibition and significantly increased plasma d-serine levels in an in vivo mouse study, confirming target engagement and CNS penetration potential [1]. This establishes the 1H-indazol-3-ol core as a productive starting point for CNS-penetrant DAAO inhibitor development.

DAAO inhibition Schizophrenia NMDA receptor modulation

7-Methyl-1H-indazol-3-ol: Vendor Purity Specification and Batch-Level Quality Control

For procurement decisions, verified purity is a critical differentiator. 7-Methyl-1H-indazol-3-ol is commercially available from multiple vendors with documented purity specifications. Bidepharm offers the compound at standard purity of ≥95% (catalog BD87299) with batch-specific analytical data including NMR, HPLC, and GC available upon request . MolCore lists the compound at ≥98% purity under ISO-certified manufacturing standards suitable for global pharmaceutical R&D and quality control applications . Leyan (Shanghai Haohong) supplies the compound at 98% purity (catalog 1513029) . These vendor-verified purity levels exceed the typical threshold for research-grade building blocks and provide traceable quality assurance for sensitive synthetic applications.

Synthetic intermediate Building block Quality control

7-Methyl Substitution Effects on Adrenergic Alpha-2 Receptor Pharmacology: Comparative Context from 7-Me-Marsanidine

The pharmacological impact of 7-methyl substitution on the indazole core is further evidenced in the development of marsanidine and 7-Me-marsanidine (1-[(imidazolidin-2-yl)imino]-7-methylindazole). The 7-methylated derivative (7-Me-marsanidine) displays distinct and promising cardiovascular effects in rat models compared to the unsubstituted parent compound marsanidine [1]. Vagotomy studies revealed that the imidazoline receptor-mediated cardiovascular effects of these compounds are significantly modulated by the presence of the 7-methyl group [1]. This demonstrates that 7-methyl substitution on the indazole ring produces functionally meaningful alterations in receptor pharmacology and in vivo physiological responses.

Alpha-2 adrenergic Imidazoline receptor Cardiovascular pharmacology

Optimal Research and Industrial Applications for 7-Methyl-1H-indazol-3-ol (CAS 120277-21-6)


GPCR Antagonist Lead Optimization Leveraging 7-Methylindazole SAR

Programs developing GPCR antagonists (particularly CGRP receptor antagonists for migraine) should prioritize 7-methyl-1H-indazol-3-ol as a building block. The documented 30-fold potency enhancement of the 7-methylindazole core over unsubstituted indazole provides a validated SAR starting point for medicinal chemistry optimization. This substitution pattern has demonstrated favorable in vitro toxicology profiles and good aqueous solubility when incorporated into advanced leads .

DAAO Inhibitor Discovery Programs Targeting CNS Disorders

The 1H-indazol-3-ol scaffold has been validated as a nanomolar DAAO inhibitor class with demonstrated in vivo CNS target engagement . 7-Methyl-1H-indazol-3-ol serves as a versatile building block for exploring DAAO inhibitor SAR, with the scaffold-class benchmark establishing that 1H-indazol-3-ol derivatives can achieve >100-fold improvement over isatin-based inhibitors (micromolar to nanomolar range) and effectively elevate plasma d-serine levels in vivo .

Adrenergic and Imidazoline Receptor Pharmacology Studies

For research programs investigating alpha-2 adrenergic and imidazoline receptor pharmacology, 7-methyl-1H-indazol-3-ol provides access to the 7-methylindazole substructure that has been shown to confer distinct receptor pathway engagement and cardiovascular effects compared to unsubstituted indazole derivatives . The compound is suitable as a synthetic intermediate for constructing 7-methylindazole-containing ligands for this receptor class.

High-Purity Synthetic Intermediate for Sensitive Coupling Reactions

For synthetic chemistry applications requiring reliable, high-purity building blocks, 7-methyl-1H-indazol-3-ol is commercially available at ≥95-98% purity with batch-specific analytical documentation including NMR, HPLC, and GC . This quality control level supports reproducible outcomes in sensitive transformations such as palladium-catalyzed cross-couplings, N-functionalization reactions, and multi-step medicinal chemistry syntheses where impurity profiles directly impact yield and product integrity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-methyl-1H-indazol-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.